molecular formula C25H25NO8 B3439205 3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3439205
M. Wt: 467.5 g/mol
InChI Key: RCCPDQCSANLEQD-UHFFFAOYSA-N
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Description

“3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common synthetic route might include:

    Condensation Reaction: Starting with the condensation of appropriate aldehydes and ketones to form the dihydropyridine ring.

    Cyclization: Cyclization reactions to form the benzodioxole and dihydropyridine structures.

    Functional Group Modifications: Introduction of methoxy and methyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine or other reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dihydropyridines.

Biology

In biological research, dihydropyridines are often investigated for their potential as calcium channel blockers, which can have significant implications in cardiovascular health.

Medicine

The compound’s potential therapeutic applications include its use as an antihypertensive agent due to its ability to modulate calcium channels.

Industry

In the industrial sector, such compounds might be used in the synthesis of more complex molecules or as intermediates in pharmaceutical production.

Mechanism of Action

The mechanism of action of “3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness

What sets “3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8/c1-29-19-7-5-15(9-21(19)30-2)11-26-12-17(24(27)31-3)23(18(13-26)25(28)32-4)16-6-8-20-22(10-16)34-14-33-20/h5-10,12-13,23H,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCPDQCSANLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
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3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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